molecular formula C9H9BrN4 B13064512 1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B13064512
M. Wt: 253.10 g/mol
InChI Key: GZCBKMGKWQXEAP-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an imidazole ring linked via a methyl group. For example, 1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine (imidacloprid-guanidine-olefin) is a key metabolite with altered bioactivity due to the absence of the nitro group present in the parent compound . Bromine substitution at the pyridine ring (as in the target compound) likely enhances lipophilicity and electron-withdrawing effects compared to chloro analogs, influencing binding interactions and metabolic stability .

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H9BrN4/c10-7-1-2-8(13-5-7)6-14-4-3-12-9(14)11/h1-5H,6H2,(H2,11,12)

InChI Key

GZCBKMGKWQXEAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with imidazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Major products are N-oxides of the imidazole ring.

    Reduction Reactions: Products include dihydroimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of imidazole derivatives, including 1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine. Research indicates that compounds containing imidazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Potential

Imidazole derivatives are being explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies suggest that modifications to the imidazole ring can enhance cytotoxicity against cancer cell lines .

Enzyme Inhibition

This compound has potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) enzymes involved in neurotransmitter metabolism. Inhibitors in this class are being investigated for their therapeutic implications in treating neurological disorders such as depression and Parkinson’s disease. Preliminary data indicate that similar compounds can exhibit selective inhibition of MAO-B, suggesting a pathway for further research into this compound's efficacy .

Coordination Chemistry

The ability of this compound to act as a ligand in coordination chemistry opens avenues for synthesizing metal complexes with potential applications in catalysis and materials science. Its coordination properties can be utilized to form stable complexes with transition metals, which may exhibit unique electronic and catalytic properties .

Case Study 1: Antimicrobial Screening

A study evaluated various imidazole derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds structurally related to this compound displayed minimum inhibitory concentrations (MICs) ranging between 4–32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial potential .

Case Study 2: Enzyme Inhibition Studies

Research focused on the synthesis of imidazole derivatives as selective MAO-B inhibitors showed promising results, with certain compounds achieving nanomolar inhibition levels. The structure–activity relationship (SAR) studies indicated that the presence of halogen substituents on the pyridine ring significantly enhances inhibitory potency, thus supporting further exploration of related compounds like this compound for therapeutic applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding, while the imidazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen Substituent Effects

1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine
  • Structure : Chlorine at the 6-position of pyridine.
  • Activity : Demonstrated reduced insecticidal activity compared to imidacloprid but retained moderate binding affinity to nicotinic acetylcholine receptors (nAChRs) due to the conserved imidazole-amine moiety .
  • Metabolism : Higher soil mobility than brominated analogs, as chloro groups reduce sorption coefficients (Kf values) in soil matrices .
1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine (Hypothetical Comparison)
  • Structure : Bromine at the 5-position of pyridine.
  • Expected Properties : Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability and resistance to oxidative metabolism compared to chloro analogs. However, steric effects could reduce binding to certain enzyme active sites .

Aromatic Ring Modifications

5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine
  • Structure : Bromophenyl substituent instead of bromopyridinyl.
  • Activity : In TNF-α inhibition studies, para-bromo substitution on phenyl rings maintained potency (e.g., compound 40d in ), suggesting bromine’s electronic effects are favorable for target engagement .
  • Limitations : Reduced solubility compared to pyridine-containing analogs due to phenyl hydrophobicity .
1-[(2-Bromophenyl)methyl]-1H-imidazol-2-amine
  • Structure : Bromine at the ortho position of a benzyl group.
  • Activity : Positional isomerism significantly impacts bioactivity; ortho-substituted bromine may introduce steric hindrance, reducing binding efficiency compared to para-substituted analogs .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Weight Key Biological Activity Sorption Coefficient (Kf) Reference
1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine Cl (6-pyridine) 211.6 g/mol Moderate nAChR binding 1.2–2.8 (soil-dependent)
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Br (4-phenyl) 282.18 g/mol TNF-α inhibition (IC50 ~50 nM) N/A
Desnitro-imidacloprid NH2 (imidazole) 211.6 g/mol Reduced insecticidal activity 0.8–1.5

Table 2: Substituent Effects on TNF-α Inhibition (Adapted from )

Compound ID Substituent (Position) TNF-α Inhibition (% at 10 μM)
40a 4-CH3 (phenyl) 92%
40d 4-Br (phenyl) 88%
40f 4-CF3 (phenyl) 45%

Key Insight : Bromine (40d) maintains high inhibitory activity comparable to methyl (40a), while bulkier groups (e.g., CF3 in 40f) reduce potency, emphasizing the importance of substituent size and electronics .

Critical Considerations

  • Synthetic Challenges : Introducing bromine at the 5-position of pyridine may require regioselective bromination protocols, which are less straightforward than chlorination .
  • Toxicity Profile : While bromine enhances binding affinity, it may also elevate toxicity risks, necessitating detailed ecotoxicological assessments .

Biological Activity

1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a brominated pyridine moiety attached to an imidazole ring, which is known for its diverse biological activities. The chemical formula is C9H8BrN3C_9H_8BrN_3 with a molecular weight of 240.08 g/mol. The structural formula can be represented as follows:

Structure Br C5H4N CH2C3H3N3\text{Structure }\text{Br C}_5\text{H}_4\text{N CH}_2\text{C}_3\text{H}_3\text{N}_3

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa150

These results suggest that the compound may be effective in treating infections caused by these pathogens, particularly in cases where traditional antibiotics fail due to resistance mechanisms .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. It was tested against common fungal strains, yielding the following MIC values:

FungiMIC (µg/mL)
Candida albicans75
Aspergillus niger100

These findings indicate that the compound could serve as a potential antifungal agent, particularly in immunocompromised patients .

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes within bacterial and fungal cells. Specifically, it may interfere with DNA synthesis or protein synthesis pathways, leading to cell death. Further studies using molecular docking simulations have suggested binding affinities for target enzymes that are crucial for microbial survival .

Study 1: Efficacy Against Multidrug-Resistant Strains

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound retained activity against strains resistant to methicillin, suggesting its potential use in treating resistant infections .

Study 2: Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced antibacterial activity, reducing MIC values significantly when used alongside vancomycin and ciprofloxacin. This finding highlights the potential for developing combination therapies to combat antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of the imidazole nitrogen using a 5-bromo-2-pyridylmethyl electrophile. Optimization involves controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yields. Catalytic bases like K₂CO₃ or Cs₂CO₃ are critical for deprotonating the imidazole . One-pot methodologies, as demonstrated for benzimidazole analogs, may reduce intermediate isolation steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms the presence of amine (-NH₂) and C-Br stretches (600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons on the imidazole ring (δ 6.8–7.5 ppm) and pyridylmethyl group (δ 4.5–5.5 ppm for -CH₂-) .
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~279) .
  • HPLC-PDA : Assesses purity using reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of imidazole rings be addressed during synthesis?

  • Methodological Answer : Regioselective alkylation at the 1-position of imidazole requires steric and electronic control. Using bulky bases (e.g., LDA) or directing groups (e.g., electron-withdrawing substituents) can favor N1-alkylation over N3. Computational modeling (DFT) of transition states helps predict selectivity . For example, pyridylmethyl electrophiles exhibit preference for N1 due to resonance stabilization .

Q. What strategies are effective for preparing stable salt forms of this compound, and how do they influence solubility?

  • Methodological Answer : Hydrobromide or hydrochloride salts improve crystallinity and aqueous solubility. Salt formation involves reacting the free base with HBr/HCl in polar solvents (e.g., ethanol). Counterion selection impacts bioavailability; for instance, hydrobromide salts of related imidazoles show 20–30% higher solubility in PBS (pH 7.4) compared to free bases .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screens against target binding pockets (e.g., uPAR or kinase domains) using the compound’s 3D structure (optimized via DFT) .
  • MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond interactions .
  • ADMET Prediction (SwissADME) : Evaluates pharmacokinetic properties (e.g., logP ~2.1, BBB permeability <0.1) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., imidazole NH proton exchange at δ 12–14 ppm) .
  • 2D NMR (HSQC, HMBC) : Correlates ambiguous signals to adjacent nuclei .
  • Recrystallization : Purifies the compound using solvent mixtures (e.g., EtOAc/hexane) to remove byproducts .

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